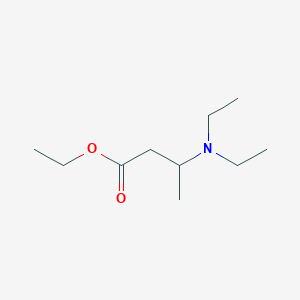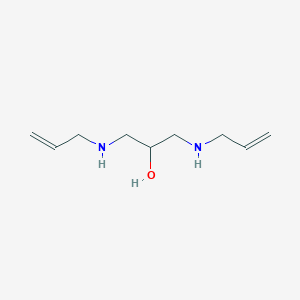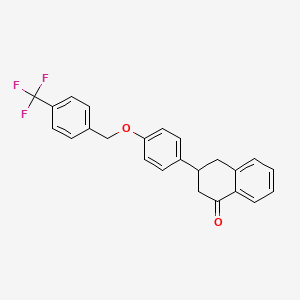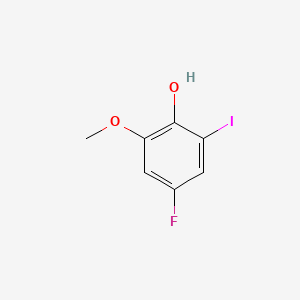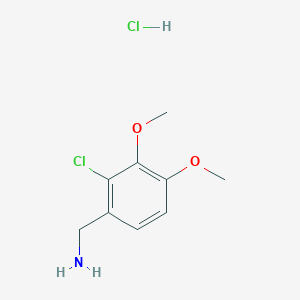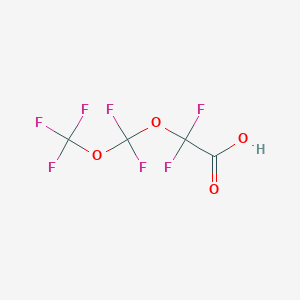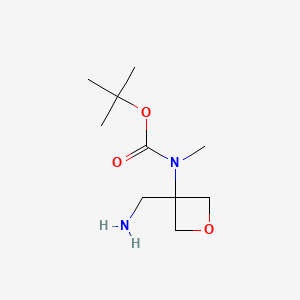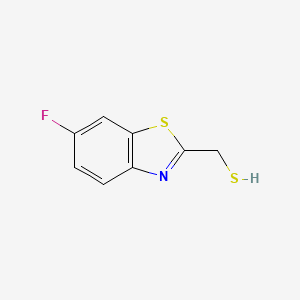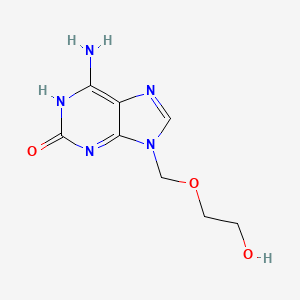
Iso-acyclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-acyclovir is a synthetic antiviral compound derived from acyclovir, which is widely used to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . This compound, like its parent compound, is a nucleoside analog that inhibits viral DNA replication, making it a potent antiviral agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iso-acyclovir can be synthesized through various synthetic routes. One common method involves the reaction of guanine derivatives with appropriate alkylating agents. For instance, the synthesis may start with 5-aminoimidazole-4-carboxamide, which undergoes a series of reactions including alkylation, cyclization, and deprotection to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Iso-acyclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered antiviral properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its bioavailability.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique antiviral properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .
Aplicaciones Científicas De Investigación
Iso-acyclovir has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of nucleoside analogs and their interactions with viral enzymes.
Biology: Researchers use this compound to study viral replication mechanisms and the development of antiviral resistance.
Medicine: this compound is investigated for its potential to treat various viral infections, including those resistant to other antiviral drugs.
Industry: This compound is used in the development of new antiviral formulations and drug delivery systems.
Mecanismo De Acción
Iso-acyclovir exerts its antiviral effects by inhibiting viral DNA polymerase. After intracellular uptake, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further phosphorylated by cellular enzymes to this compound triphosphate, which competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate. This incorporation into viral DNA results in chain termination, preventing further viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: The parent compound of iso-acyclovir, widely used for treating herpesvirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific modifications that may enhance its antiviral activity and reduce resistance compared to acyclovir. Its derivatives are also explored for improved pharmacokinetic profiles and reduced side effects .
Propiedades
Fórmula molecular |
C8H11N5O3 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
Clave InChI |
WLGPYGDPBSTDIX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(NC(=O)N=C2N1COCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
